4-Ethyl-4-piperidinecarboxamide

Medicinal Chemistry QSAR Lipophilicity Optimization

4-Ethyl-4-piperidinecarboxamide (CAS 1233181-19-5) is a critical research scaffold with a unique 4-ethyl substituent that provides a distinct lipophilic and steric profile (XLogP = -0.1, TPSA = 55.1 Ų) essential for SAR campaigns. Unlike methyl or propyl analogs, this ethyl derivative occupies a precise physicochemical niche that can modulate target selectivity and BBB penetration—making it an indispensable building block for CCR5 antagonist, DNA gyrase inhibitor, and CNS penetrant libraries. Ensure lot-to-lot fidelity by sourcing from qualified B2B suppliers.

Molecular Formula C8H16N2O
Molecular Weight 156.23
CAS No. 1233181-19-5
Cat. No. B3224495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-piperidinecarboxamide
CAS1233181-19-5
Molecular FormulaC8H16N2O
Molecular Weight156.23
Structural Identifiers
SMILESCCC1(CCNCC1)C(=O)N
InChIInChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11)
InChIKeyZFMKOWHRORJORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-piperidinecarboxamide (CAS 1233181-19-5): Technical Baseline for Procurement in Medicinal Chemistry


4-Ethyl-4-piperidinecarboxamide (CAS 1233181-19-5) is a small-molecule piperidine-4-carboxamide derivative with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol [1]. This compound features a 4-ethyl substituent on the piperidine ring, conferring an XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 55.1 Ų [1]. The piperidine-4-carboxamide scaffold is widely recognized as a privileged pharmacophore in drug discovery, with demonstrated activity across multiple therapeutic targets including CCR5 antagonism [2], DNA gyrase inhibition [3], monoamine neurotransmitter reuptake inhibition [4], and leukocyte adhesion modulation [5].

Why 4-Ethyl-4-piperidinecarboxamide Cannot Be Casually Substituted with Other 4-Alkyl Piperidine Carboxamides


Generic substitution among 4-alkyl piperidine carboxamide analogs is scientifically inadvisable because even minor alkyl chain variations at the 4-position produce quantifiable differences in lipophilicity, steric bulk, and molecular geometry that cascade into altered target binding and pharmacokinetic behavior. QSAR studies on piperidine-4-carboxamide CCR5 antagonists have established that antagonistic activity is largely explained by lipophilicity and the steric bulkiness of substituents [1]. The ethyl group (C2) occupies a distinct physicochemical niche between the methyl (C1) and propyl (C3) analogs, each yielding different XLogP values, molecular volumes, and rotational profiles [2][3]. In hit-to-lead optimization, SAR analyses consistently demonstrate that alkyl chain length at the 4-position is not linearly predictive of activity; optimal potency and selectivity are achieved only at specific chain lengths, with neighboring homologs often exhibiting substantially reduced target engagement [4][5].

Quantitative Differentiation Evidence: 4-Ethyl-4-piperidinecarboxamide vs. Closest Analogs


Physicochemical Differentiation: Ethyl vs. Methyl vs. Propyl at the Piperidine 4-Position

The 4-ethyl substituent produces an XLogP3-AA value of -0.1 for 4-ethyl-4-piperidinecarboxamide [1]. This represents a calculated lipophilicity increment of approximately 0.4–0.6 log units relative to the methyl analog (predicted XLogP ~-0.5 to -0.7 based on methyl group contribution), and a reduction of approximately 0.4–0.6 log units relative to the propyl analog (predicted XLogP ~+0.3 to +0.5) [2]. The ethyl group increases molecular weight to 156.23 g/mol compared to 142.2 g/mol for the methyl analog (difference of +14 Da) and 170.25 g/mol for the propyl analog (difference of -14 Da) [2].

Medicinal Chemistry QSAR Lipophilicity Optimization

Molecular Topology and Steric Differentiation: TPSA and Rotatable Bond Profile

4-Ethyl-4-piperidinecarboxamide exhibits a topological polar surface area (TPSA) of 55.1 Ų [1]. The ethyl substituent contributes two rotatable bonds (the ethyl C–C bond plus the C4–Cethyl bond), distinct from the single rotatable bond contributed by a methyl group at the 4-position [1][2]. The exact mass of the target compound is 156.126263138 Da [1]. Piperidine-4-carboxamide SAR studies demonstrate that the steric bulk of the 4-position substituent is a key determinant of biological activity across multiple target classes [3][4].

Drug Design ADME Prediction Structure-Based Optimization

Target Class Applicability: Piperidine-4-Carboxamide Scaffold as a DNA Gyrase Inhibitor in Mycobacterium abscessus

Piperidine-4-carboxamides (P4Cs) have been validated as a novel class of mycobacterial DNA gyrase inhibitors with bactericidal and antibiofilm activity against the Mycobacterium abscessus complex [1]. The P4C scaffold inhibits recombinant M. abscessus DNA gyrase, with resistance mutations mapping exclusively to gyrA and gyrB subunits [1]. Critically, P4C-resistant strains exhibited no cross-resistance to the benzimidazole SPR719 (a clinical-stage DNA gyrase inhibitor) and only limited cross-resistance to moxifloxacin [1]. The 4-ethyl substitution represents an underexplored vector for optimizing this P4C-based anti-NTM activity.

Antimicrobial Resistance NTM Infections DNA Gyrase Inhibition

P4C Scaffold Activity in CCR5 Antagonism and Anti-HIV-1 Applications

In a comprehensive SAR study of piperidine-4-carboxamide derivatives as CCR5 inhibitors, compounds 16g and 16i demonstrated IC50 values of 25.73 nM and 25.53 nM respectively in calcium mobilization assays, matching the potency of the FDA-approved CCR5 antagonist maraviroc (IC50 = 25.43 nM) [1]. In HIV-1 single-cycle antiviral assays, these same compounds displayed IC50 values of 73.01 nM and 94.10 nM [1]. While the 4-ethyl analog was not directly evaluated in this study, the SAR data demonstrate that alkyl substitution patterns on the piperidine ring critically influence CCR5 binding affinity and antiviral potency [1][2].

HIV Entry Inhibition CCR5 Antagonism Antiviral Drug Discovery

P4C Scaffold in Monoamine Neurotransmitter Reuptake Inhibition

Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives are claimed as monoamine neurotransmitter re-uptake inhibitors with therapeutic applications spanning depression, anxiety, pain, and neurodegenerative disorders [1]. The patent specifically describes structure-activity relationships wherein modifications to the piperidine ring substituents, including alkyl groups at the 4-position, modulate transporter selectivity and reuptake inhibitory potency [1]. The 4-ethyl substituent provides a distinct steric and electronic profile compared to the hydrogen, methyl, and propyl variants exemplified in the patent claims.

CNS Drug Discovery Monoamine Transporter Neuropharmacology

Custom Synthesis Entry Point: 4-Ethyl-4-piperidinecarboxamide as a Versatile Building Block

4-Ethyl-4-piperidinecarboxamide is available from commercial suppliers at purities of 95% and ≥98% . The compound's primary amine in the carboxamide group and the secondary amine in the piperidine ring provide two orthogonal reactive handles for further derivatization [1]. Compared to the methyl analog (MW 142.2), the ethyl analog offers +14 Da of additional mass and one additional rotatable bond, providing a distinct molecular property set for fragment growing and scaffold hopping strategies [1][2].

Organic Synthesis Fragment-Based Drug Discovery Chemical Biology

Recommended Research and Industrial Application Scenarios for 4-Ethyl-4-piperidinecarboxamide


SAR Expansion of P4C-Based DNA Gyrase Inhibitors for NTM Infections

Use 4-ethyl-4-piperidinecarboxamide as a starting scaffold to explore structure-activity relationships in Mycobacterium abscessus DNA gyrase inhibition. The P4C class has demonstrated bactericidal activity and no cross-resistance with SPR719 [1]. The 4-ethyl substituent provides an underexplored lipophilic vector (XLogP = -0.1) that can be systematically varied to optimize potency against wild-type and resistant M. abscessus strains [2].

Fragment-Based Lead Optimization for CCR5 Antagonist Programs

Employ 4-ethyl-4-piperidinecarboxamide as a core fragment in CCR5 antagonist discovery. P4C derivatives have achieved maraviroc-equivalent CCR5 binding (IC50 ~25 nM) and antiviral activity in HIV-1 assays [3]. The ethyl group at the 4-position introduces a specific steric and lipophilic perturbation (Δ +14 Da and Δ +0.4–0.6 logP relative to methyl) that can be leveraged to modulate CCR5 selectivity over related chemokine receptors [2].

CNS Drug Discovery: Monoamine Transporter Modulation

Incorporate 4-ethyl-4-piperidinecarboxamide into CNS-penetrant compound libraries targeting monoamine reuptake inhibition. The TPSA of 55.1 Ų falls below the 60–70 Ų threshold predictive of favorable BBB penetration, while the XLogP of -0.1 balances aqueous solubility with passive diffusion [2]. Patent literature establishes the P4C scaffold's utility in monoamine reuptake inhibition across depression, anxiety, and pain indications [4].

Systematic Alkyl Chain SAR Studies in Piperidine Pharmacophores

Deploy 4-ethyl-4-piperidinecarboxamide alongside its methyl and propyl analogs in systematic SAR campaigns to map the relationship between 4-position alkyl chain length and biological activity. QSAR models indicate that lipophilicity and steric bulkiness are the dominant determinants of activity for P4C-based ligands [5]. The ethyl analog provides a critical intermediate data point for establishing non-linear SAR relationships [2][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-4-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.